molecular formula C13H17NO3 B8363439 6-Methoxy-3-ethoxycarbonyl-1,2,3,4-tetrahydroquinoline

6-Methoxy-3-ethoxycarbonyl-1,2,3,4-tetrahydroquinoline

Cat. No. B8363439
M. Wt: 235.28 g/mol
InChI Key: HXMJRPZZIHNHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3-ethoxycarbonyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-3-ethoxycarbonyl-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-3-ethoxycarbonyl-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Methoxy-3-ethoxycarbonyl-1,2,3,4-tetrahydroquinoline

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 6-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C13H17NO3/c1-3-17-13(15)10-6-9-7-11(16-2)4-5-12(9)14-8-10/h4-5,7,10,14H,3,6,8H2,1-2H3

InChI Key

HXMJRPZZIHNHSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(C=CC(=C2)OC)NC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 6-methoxy-4-chloro-3-ethoxycarbonyl-quinoline (Step B, 20 g, 0.075 mol) in 1/1 EtOAc/AcOH (560 mL) in a Parr hydrogenation apparatus bottle kept under inert atmosphere was added Pt/C 10% (2 g). The mixture was hydrogenated under 60 psi hydrogen at RT for 2 h using a Parr hydrogenation apparatus. The resulting mixture was diluted with MeOH and filtered. The solid was washed several times with a 1/1 MeOH/CH2Cl2 mixture and the solvents were removed under vacuum. The resulting solid was suspended into CH2Cl2 and 2N NaOH was added. The mixture was stirred at RT for 30 min. The organic layer was recovered and washed once with 2 N NaOH and twice with water to give crude 6-methoxy-3-ethoxycarbonyl-1,2,3,4-tetrahydroquinoline, which was directly used in the next step.
Quantity
20 g
Type
reactant
Reaction Step One
Name
EtOAc AcOH
Quantity
560 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
2 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.